2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Description
2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21N5O2S and its molecular weight is 371.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research into novel synthetic methods and structural characterization of related compounds offers a foundation for understanding the potential applications of "2-(benzylthio)-N-(5-(1-isopropyl-5-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)acetamide". For example, the synthesis of new compounds with pyrazole-acetamide derivatives has been explored for their potential in forming coordination complexes and exhibiting significant antioxidant activity (Chkirate et al., 2019) (Chkirate et al., 2019). This research highlights the compound's relevance in the development of new materials with potential biological applications.
Computational and Theoretical Studies
Theoretical parameters of newly synthesized compounds, analyzed through techniques like density functional theory (DFT), reveal insights into their molecular behavior and potential interactions with biological targets. For instance, Sebhaoui et al. (2020) conducted a study on novel 2-pyrone derivatives, providing a comparative analysis of theoretical and experimental parameters to understand their molecular interactions (Sebhaoui et al., 2020). Such studies are crucial for predicting the behavior of "this compound" in various environments and its potential as a ligand in drug discovery.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(5-methyl-1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2S/c1-12(2)23-13(3)9-15(22-23)17-20-21-18(25-17)19-16(24)11-26-10-14-7-5-4-6-8-14/h4-9,12H,10-11H2,1-3H3,(H,19,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJFZCDSELEGGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(C)C)C2=NN=C(O2)NC(=O)CSCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.